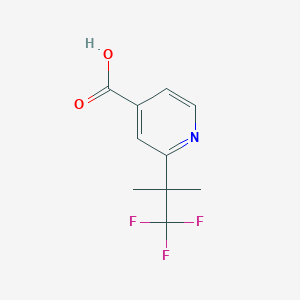
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)isonicotinic acid is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and lipophilicity to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with 1,1,1-trifluoro-2-methylpropan-2-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)isonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyacetic acid
- 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Uniqueness
Compared to similar compounds, 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)isonicotinic acid is unique due to its isonicotinic acid moiety, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,10(11,12)13)7-5-6(8(15)16)3-4-14-7/h3-5H,1-2H3,(H,15,16) |
InChI Key |
UILFIWHCIGNIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















